δ-Opioid Receptor Binding Affinity: Naltriben vs. Naltrindole and BNTX
Naltriben (NTB) exhibits a δ-opioid receptor Ki of 0.013 nM, which is ~1.5–23-fold higher affinity than the range reported for naltrindole (NTI: 0.02–0.3 nM) and ~7.7-fold higher than the δ1-selective antagonist BNTX (Ki = 0.1 nM) . This high affinity translates to a δ/μ selectivity ratio of 1,462 (Ki δ = 0.013 nM vs. Ki μ = 19 nM), substantially exceeding the μ-affinity of NTI (Ki μ = 6–64 nM) .
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | δ: 0.013; μ: 19; κ: 152 |
| Comparator Or Baseline | Naltrindole (NTI): δ: 0.02–0.3; μ: 6–64; κ: 10–66. BNTX: δ1: 0.1; μ/κ: >100-fold less selective. |
| Quantified Difference | NTB δ Ki is 1.5–23× lower than NTI; NTB δ/μ selectivity ratio is 1,462 vs. NTI ratio of ~1–3 (based on reported ranges). |
| Conditions | Radioligand binding assays using [3H]DADLE or [3H]DPDPE in guinea pig brain membranes or human cloned δ-opioid receptors expressed in CHO cells [1]. |
Why This Matters
Superior δ receptor affinity minimizes off-target μ activation at therapeutically relevant concentrations, making NTB the definitive ligand for δ receptor characterization in complex tissue preparations.
- [1] Portoghese, P. S.; Sultana, M.; Nagase, H.; Takemori, A. E. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone. Eur. J. Pharmacol. 1992, 218, 195–196. View Source
